3-chloro-N-(3-ethoxyphenyl)-4-methoxybenzenesulfonamide
Overview
Description
3-chloro-N-(3-ethoxyphenyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClNO4S and its molecular weight is 341.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.0488569 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occurrence and Environmental Impact of Chemical Compounds
Chemical compounds, especially those used in pharmaceuticals, agriculture, and industry, often find their way into the environment. The study by Haman et al. (2015) on parabens, which shares some functional group similarities with the compound , highlights the concern regarding the occurrence, fate, and behavior of chemical compounds in aquatic environments. Parabens, like many other chemical compounds, can act as weak endocrine disrupter chemicals, leading to their continuous monitoring and evaluation for environmental safety (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Methods in Determining Compound Activity
The analytical methods used in determining the activity of chemical compounds are critical in both the development of new drugs and the environmental assessment of chemicals. Munteanu and Apetrei (2021) provide a critical review of the most important tests used to determine the antioxidant activity, highlighting the applicability, advantages, and disadvantages of these methods. Such analytical techniques are essential in evaluating the potential therapeutic effects and environmental impact of chemical compounds (Munteanu & Apetrei, 2021).
Environmental Safety and Risk Assessment
The environmental safety and risk assessment of chemical compounds used in a wide range of personal care and cleaning products are of significant interest. The comprehensive report by Cowan-Ellsberry et al. (2014) on the environmental properties, fate, and toxicity of major surfactant classes and relevant feedstocks illustrates the process for conducting both prospective and retrospective risk assessments for chemicals with wide dispersive use. Such assessments ensure that substances, although used in high volumes and widely released into the environment, do not have adverse impacts on aquatic or sediment environments at current levels of use (Cowan-Ellsberry, Belanger, Dorn, Dyer, McAvoy, Sanderson, Versteeg, Ferrer, & Stanton, 2014).
Properties
IUPAC Name |
3-chloro-N-(3-ethoxyphenyl)-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-3-21-12-6-4-5-11(9-12)17-22(18,19)13-7-8-15(20-2)14(16)10-13/h4-10,17H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDWVCLZHAWTHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.